3-Bromo-2-(trifluoromethoxy)pyridine
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Overview
Description
3-Bromo-2-(trifluoromethoxy)pyridine is an organic compound with the molecular formula C6H3BrF3NO. It is a pyridine derivative where a bromine atom is substituted at the third position and a trifluoromethoxy group at the second position.
Mechanism of Action
Target of Action
Similar compounds are often used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In general, bromopyridines can participate in various organic reactions, including cross-coupling reactions . In the Suzuki–Miyaura coupling, the bromopyridine acts as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new Pd–C bond .
Biochemical Pathways
In the context of suzuki–miyaura coupling, the compound could be involved in the formation of new carbon–carbon bonds, thereby affecting the synthesis of various organic compounds .
Result of Action
In the context of organic synthesis, the compound could contribute to the formation of new carbon–carbon bonds, potentially leading to the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of 3-Bromo-2-(trifluoromethoxy)pyridine can be influenced by various environmental factors . These may include temperature, pH, presence of a catalyst, and other reaction conditions. For instance, in Suzuki–Miyaura coupling reactions, the presence of a palladium catalyst and a base is crucial for the reaction to proceed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(trifluoromethoxy)pyridine typically involves halogenation and trifluoromethoxylation reactions. One common method is the bromination of 2-(trifluoromethoxy)pyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination processes. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield a biphenyl derivative .
Scientific Research Applications
3-Bromo-2-(trifluoromethoxy)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Bromo-2-(trifluoromethoxy)pyridine is unique due to the presence of both a bromine atom and a trifluoromethoxy group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced lipophilicity, which can be advantageous in drug design and other applications .
Properties
IUPAC Name |
3-bromo-2-(trifluoromethoxy)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-4-2-1-3-11-5(4)12-6(8,9)10/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYCOFLBUSTFMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086393-00-1 |
Source
|
Record name | 3-Bromo-2-(trifluoromethoxy)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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